molecular formula C27H30Cl2N2O3 B3036891 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate CAS No. 400085-13-4

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate

Cat. No. B3036891
CAS RN: 400085-13-4
M. Wt: 501.4 g/mol
InChI Key: AZWZEVANARMMQF-UHFFFAOYSA-N
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Description

This compound is a carbamate derivative, which contains an adamantyl group and chlorophenyl groups. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .


Molecular Structure Analysis

The compound contains an adamantyl group, which is a type of bulky, three-dimensional structure that can significantly influence the compound’s physical and chemical properties. It also contains chlorophenyl groups, which are aromatic and can participate in π-π interactions .


Chemical Reactions Analysis

As a carbamate, this compound could undergo hydrolysis under acidic or basic conditions to yield an amine and a carbamic acid, which would spontaneously decarboxylate to release carbon dioxide .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the carbamate group could make it polar and capable of forming hydrogen bonds .

Scientific Research Applications

Synthesis and Characterization

  • This compound has been utilized in the synthesis of new quinazolines, which have potential as antimicrobial agents. The synthesis process involves reactions with hydrazine hydrate and aryl isothiocyanates, leading to the production of compounds with significant antibacterial and antifungal activities (Desai, Shihora, & Moradia, 2007).

Antimicrobial Applications

  • Studies on derivatives of 2-adamantyl, such as 2-(2-adamantyl-amino)-4-amino-s-triazine, have demonstrated marked bacteriostatic effects against strains like Staphylococcus aureus and Bacillus subtilis, indicating potential as antimicrobial agents (Eisa, Tantawy, & El-kerdawy, 1990).

Dyeing Applications

  • In the field of textile dyeing, certain derivatives have been used to create disperse dyes with thiophene moiety for dyeing polyester fibers. These dyes have shown good wash, perspiration, sublimation, and rub fastness ratings on fabrics, although they exhibit poor photostability (Iyun et al., 2015).

Anticancer Research

  • Research into anticancer agents has also involved the synthesis of compounds related to 2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate. For example, combretastatin derivatives with an adamantane fragment have been synthesized, showing moderate cytotoxicity against human epithelial lung carcinoma cells (Nurieva et al., 2015).

Chemical Complexation Studies

  • Studies on complexation of disperse dyes derived from thiophene with metals like Cu, Co, and Zn have been conducted. These complexes have been assessed on polyester and nylon fabrics, displaying good levelness and excellent fastness properties (Abolude et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, if it’s used as a pesticide, it might inhibit acetylcholinesterase, an enzyme important for nerve function in insects and humans .

Future Directions

The future research directions would depend on the compound’s properties and potential applications. For example, if it shows promising biological activity, it could be further optimized and studied as a potential pharmaceutical .

properties

IUPAC Name

2-[[2-[2-(4-chlorophenyl)-2-adamantyl]acetyl]amino]ethyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2N2O3/c28-22-3-1-19(2-4-22)27(20-12-17-11-18(14-20)15-21(27)13-17)16-25(32)30-9-10-34-26(33)31-24-7-5-23(29)6-8-24/h1-8,17-18,20-21H,9-16H2,(H,30,32)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWZEVANARMMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3(CC(=O)NCCOC(=O)NC4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[2-(4-chlorophenyl)-2-adamantyl]acetyl}amino)ethyl N-(4-chlorophenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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